molecular formula C17H17ClN2O3 B5803680 1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine

1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine

Cat. No. B5803680
M. Wt: 332.8 g/mol
InChI Key: NJWNORNAZVOXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine, commonly known as CFPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CFPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in various research applications.

Scientific Research Applications

CFPP has been extensively studied for its potential use in various scientific research applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. CFPP has also been studied for its potential use in the treatment of anxiety and depression.

Mechanism of Action

The exact mechanism of action of CFPP is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. CFPP has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
CFPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. CFPP has also been shown to have an effect on the immune system, reducing inflammation and improving immune function.

Advantages and Limitations for Lab Experiments

CFPP has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of potential uses in scientific research. However, there are also some limitations to its use. CFPP has not been extensively studied in humans, and there is limited information on its safety and efficacy. It is also important to note that CFPP is a controlled substance and should only be used in accordance with local regulations and guidelines.

Future Directions

There are a number of future directions for research on CFPP. One potential area of research is the development of new analogs of CFPP with improved pharmacological properties. Another area of research is the investigation of the potential use of CFPP in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to determine the safety and efficacy of CFPP in humans, and to identify any potential side effects or drug interactions.

Synthesis Methods

CFPP can be synthesized through various methods, including the reaction of 4-chlorophenylacetic acid with 2-furoyl chloride in the presence of a base or the reaction of 4-chlorobenzoyl chloride with 2-furoylpiperazine in the presence of a base. The resulting compound can then be purified through recrystallization or column chromatography.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-5-3-13(4-6-14)12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWNORNAZVOXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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